molecular formula C16H14BrN3O4S2 B2936876 1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-45-2

1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2936876
CAS RN: 868217-45-2
M. Wt: 456.33
InChI Key: KULUSNZQJYTNQT-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a nitrophenyl group, a sulfonyl group, a methylsulfanyl group, and an imidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and nitrophenyl groups are aromatic rings, which contribute to the stability of the molecule. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction. The nitro group could be reduced to an amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, the presence of the polar sulfonyl and nitro groups could impact the compound’s solubility in different solvents .

Scientific Research Applications

Potential Pesticidal Activity

A study highlighted the synthesis of tribromomethyl phenyl sulfone derivatives with potential pesticidal activity. This research suggests the use of a halogenmethylsulfonyl moiety, similar to the one in the compound , in the development of active herbicides and fungicides. The derivatives synthesized could be effective as novel pesticides (Borys, Korzyński, & Ochal, 2012).

Reactivity in Nucleophilic Displacements

Another research focused on the reactivity of arylthiols in displacing bromo and iodo groups activated by nitro substituents in halo-nitroimidazoles. This study indicates that the bromo compounds like the one are slightly more reactive than their iodo analogues, emphasizing their potential utility in chemical syntheses involving nucleophilic displacement reactions (Kulkarni & Grimmett, 1987).

Therapeutic Activity Against Anticholinesterase Intoxication

Research on quaternary salt derivatives of 2-[(hydroxyimino)methyl]-1-methylimidazole, incorporating various side chains including sulfone, demonstrated significant influence on toxicity and antidotal effectiveness against anticholinesterase intoxication. These findings suggest potential therapeutic applications for compounds like the one being studied (Goff et al., 1991).

Antibacterial Properties

A sulfonamide compound similar in structure showed good activity against aerobic and anaerobic Gram-positive and Gram-negative bacteria. This indicates that the compound might also exhibit antimicrobial properties, making it a candidate for further study in this area (Bertolini et al., 1989).

Mechanism of Action

Without specific context (such as the compound’s use in a drug or other application), it’s difficult to determine the exact mechanism of action .

Future Directions

The study and application of “1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole” could potentially be a field of interest in organic chemistry and related disciplines. Its complex structure and the presence of several functional groups offer numerous possibilities for chemical reactions and syntheses .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4S2/c17-13-3-7-15(8-4-13)26(23,24)19-10-9-18-16(19)25-11-12-1-5-14(6-2-12)20(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULUSNZQJYTNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

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